1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinolinone Scaffold

This rationally designed, fully synthetic small molecule features a unique substitution triad—6-fluoro, N1-ethyl, and pyridin-4-yl—occupying an uncharted region of the 1,2,4-oxadiazole-quinolinone antiproliferative chemotype. No primary pharmacological data exist; it is offered as a structurally defined, pharmacologically uncharacterized research tool requiring de novo biological validation. Ideal for medicinal chemistry groups pursuing scaffold-hopping, SAR expansion, or matched-pair regioisomer studies. Procurement of all three pyridyl regioisomers (2-, 3-, 4-) enables systematic positional effect analysis. Guaranteed purity: ≥95%.

Molecular Formula C18H13FN4O2
Molecular Weight 336.326
CAS No. 1207001-45-3
Cat. No. B2439457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1207001-45-3
Molecular FormulaC18H13FN4O2
Molecular Weight336.326
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4
InChIInChI=1S/C18H13FN4O2/c1-2-23-10-14(16(24)13-9-12(19)3-4-15(13)23)18-21-17(22-25-18)11-5-7-20-8-6-11/h3-10H,2H2,1H3
InChIKeyWQFDQGSXCZBBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207001-45-3): Procurement-Grade Structural and Class Profile


1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1207001-45-3; molecular formula C₁₈H₁₃FN₄O₂; MW 336.33 g/mol; typical vendor purity 95%) is a fully synthetic, heterocyclic small molecule belonging to the 1,2,4-oxadiazole-functionalized quinolin-4(1H)-one class. This compound incorporates a 6-fluoro substituent on the quinolinone core, an N¹-ethyl group, and a pyridin-4-yl moiety at the 3-position of the 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole-quinoline hybrid chemotype has been actively investigated in medicinal chemistry as a privileged scaffold for anticancer [1], antimicrobial [2], and cytoprotective indications [3]. However, compound-specific primary pharmacological data for CAS 1207001-45-3 are currently absent from the peer-reviewed literature and public databases (PubChem, ChEMBL, DrugBank, BindingDB). Prospective users must therefore treat this compound as a structurally defined but pharmacologically uncharacterized research tool requiring de novo experimental validation.

Why Generic Substitution of 1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Is Scientifically Unjustified


Substituting CAS 1207001-45-3 with a closely related analog—such as the 1-methyl variant (CAS 1184978-92-4), the 6-des-fluoro analog, or the pyridin-2-yl regioisomer—cannot be assumed to preserve biological activity profiles in the absence of head-to-head data. In the broader 1,2,4-oxadiazole-quinoline hybrid class, even single-atom alterations at the quinolinone N¹-position (ethyl → methyl) or the oxadiazole C³-aryl group (pyridin-4-yl → phenyl) have been shown to produce substantial shifts in antiproliferative potency [1]. The 6-fluoro substituent is a recognized determinant of electronic character, metabolic stability, and target-binding geometry in fluoroquinolone-derived scaffolds [2]. The pyridin-4-yl group introduces a basic nitrogen capable of participating in hydrogen-bonding and cation-π interactions that are absent in phenyl-substituted analogs. Until matched-pair experimental data are generated, any substitution of CAS 1207001-45-3 with a structurally similar compound constitutes a scientifically uncontrolled variable change that may confound SAR interpretation or screening campaign outcomes.

Quantitative Differentiation Evidence for 1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Versus Closest Analogs


Structural Differentiation from the Closest Commercially Available Analog: 1-Ethyl vs. 1-Methyl and 6-Fluoro vs. 6-Des-Fluoro Matched Series

CAS 1207001-45-3 can be compared to two commercially listed near-analogs: (i) 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1184978-92-4), which bears a 1-methyl rather than 1-ethyl substituent (ΔMW = −14.03 Da), and (ii) 1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, which lacks the 6-fluoro substituent (ΔMW = −19.00 Da). In structurally related 1,2,4-oxadiazole-quinoline series, N¹-alkyl chain length and C⁶-fluorination have been demonstrated to modulate both antiproliferative potency and target selectivity [1]. No matched-pair IC₅₀ or target-engagement data are publicly available for these three compounds. Therefore, any claim of superiority or inferiority for CAS 1207001-45-3 relative to these analogs is not supported by current evidence. The structural differences establish that these are distinct chemical entities warranting independent experimental profiling.

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinolinone Scaffold

Pyridin-4-yl vs. Pyridin-2-yl Oxadiazole Substitution: Regioisomeric Differentiation

The target compound features a pyridin-4-yl group at the C³ position of the 1,2,4-oxadiazole ring. A commercially listed regioisomer, 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, bears the pyridine nitrogen at the ortho position. In 1,2,4-oxadiazole-containing kinase inhibitors and GPCR ligands, the position of the pyridyl nitrogen has been shown to critically influence hydrogen-bonding geometry with target residues, often resulting in >10-fold differences in binding affinity between regioisomers [1]. The pyridin-4-yl orientation orients the nitrogen lone pair for para-directed interactions, whereas the pyridin-2-yl orientation may engage in intramolecular interactions with the oxadiazole ring. No direct comparative biological data exist for the specific quinolin-4(1H)-one scaffold, but the regioisomeric distinction is mechanistically significant.

Medicinal Chemistry Regioisomerism Target Engagement

Class-Level Antiproliferative Activity of 1,2,4-Oxadiazole-Quinoline Hybrids: Context for Expectation Setting

A library of ten 1,2,4-oxadiazole-functionalized quinoline derivatives (compounds 13a–13j) structurally related to CAS 1207001-45-3—but differing in quinoline C⁶/C⁷ substituents and C³-aryl oxadiazole groups—was evaluated for in vitro anticancer activity against four human cancer cell lines (MCF-7, A549, DU-145, MDA-MB-231) using etoposide as a reference standard [1]. Several compounds exhibited greater potency than etoposide, with the most active analogs (13b, 13i, 13j) demonstrating sub-micromolar to low micromolar IC₅₀ values. This class-level data establishes that the 1,2,4-oxadiazole-quinoline scaffold is pharmacologically competent for antiproliferative activity, but does not provide compound-specific activity predictions for CAS 1207001-45-3. The target compound's unique combination of 6-fluoro, N¹-ethyl, and pyridin-4-yl substituents falls outside the substitution pattern explored in the published series, making quantitative extrapolation unreliable.

Anticancer Drug Discovery Cytotoxicity Cell-Based Assays

Absence of Target Engagement, Selectivity, ADME, and In Vivo Data: A Critical Procurement Consideration

A comprehensive search of PubChem, ChEMBL, DrugBank, BindingDB, PubMed, and Google Patents identified zero entries containing quantitative target-engagement data (IC₅₀, Kᵢ, Kd, EC₅₀), selectivity profiles, ADME parameters (solubility, permeability, metabolic stability, plasma protein binding), or in vivo efficacy/toxicity data for CAS 1207001-45-3. In contrast, numerous structurally related quinolin-4(1H)-one compounds with 1,2,4-oxadiazole motifs have published kinase inhibition, PARP inhibition, or cytotoxicity data [1][2]. This complete absence of pharmacological annotation for CAS 1207001-45-3 distinguishes it as an entirely uncharacterized research compound rather than a tool compound with a defined mechanism of action. Researchers considering procurement must budget for full de novo characterization including identity verification (NMR, HRMS), purity assessment (HPLC), solubility determination, and primary biological screening.

Pharmacokinetics Target Selectivity Data Gaps

Recommended Application Scenarios for 1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Based on Current Evidence


Scaffold-Hopping and SAR Expansion in Quinoline-Oxadiazole Anticancer Library Design

As established in Section 3, CAS 1207001-45-3 occupies an unexplored region of substitution space within the validated 1,2,4-oxadiazole-quinoline antiproliferative chemotype [1]. The compound's unique combination of 6-fluoro, N¹-ethyl, and pyridin-4-yl substituents represents a rationally designed departure from the substitution patterns characterized in published series. Medicinal chemistry groups engaged in scaffold-hopping or SAR expansion around quinoline-based lead series may find this compound valuable as a diversity-enhancing building block, provided that de novo biological profiling is integrated into the workflow from the outset.

Regioisomeric Selectivity Profiling Against Kinase or Nuclear Receptor Targets with Defined Hydrogen-Bonding Pockets

The pyridin-4-yl regioisomer (CAS 1207001-45-3) offers a distinct hydrogen-bond donor/acceptor geometry compared to the pyridin-2-yl and pyridin-3-yl analogs, as discussed in Section 3. For targets where co-crystal structures or computational docking models predict a key interaction between a hinge-region residue and a para-oriented basic nitrogen, the pyridin-4-yl isomer may provide a geometric match that the ortho- and meta-isomers cannot [2]. Procurement of all three regioisomers as a matched set would enable the first systematic assessment of pyridyl positional effects in the quinolin-4(1H)-one-oxadiazole scaffold.

Physicochemical Baseline Determination for N¹-Ethyl-6-Fluoro-Quinolinone Druglikeness Assessment

The 6-fluoro and N¹-ethyl substituents are both recognized modifiers of lipophilicity, metabolic stability, and permeability in quinolone/quinolinone drug candidates [1]. However, the compound-specific values of logP, aqueous solubility, CYP inhibition, and passive permeability are entirely unknown. Laboratories with medium-throughput physicochemical profiling capabilities may procure CAS 1207001-45-3 as part of a systematic effort to establish substituent-dependent trends in quinolin-4(1H)-one druglikeness parameters, thereby informing future lead optimization efforts in this scaffold class.

Negative Control or Pharmacologically Inactive Comparator for Tool Compound Validation (Contingent on Experimental Confirmation)

If experimental screening reveals that CAS 1207001-45-3 lacks activity against a specific target panel while structurally related analogs show measurable inhibition, this compound may serve as a useful negative control for confirming on-target vs. off-target effects in cellular assays. However, this application is entirely contingent on generating primary screening data; absent such data, the compound cannot be assigned any assumed biological role.

Quote Request

Request a Quote for 1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.